3-(5-Bromofuran-2-yl)prop-2-enoic acid
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Overview
Description
3-(5-Bromofuran-2-yl)prop-2-enoic acid is a brominated furan derivative with a prop-2-enoic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromofuran-2-carbaldehyde or 5-bromofuran-2-methanol.
Reaction Steps:
Conditions: The reactions are usually carried out under mild conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: Oxidation reactions can convert the furan ring to a more oxidized state.
Reduction: Reduction reactions can reduce the bromine atom or other functional groups.
Substitution: Substitution reactions can replace the bromine atom with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Furan-2,5-dicarboxylic acid.
Reduction Products: 5-bromofuran-2-methanol.
Substitution Products: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context of its use.
Comparison with Similar Compounds
3-(5-Bromofuran-2-yl)azetidine: A structural analog with different functional groups.
1-(5-Bromofuran-2-yl)ethanone: Another brominated furan derivative with a ketone group.
This comprehensive overview highlights the significance of 3-(5-Bromofuran-2-yl)prop-2-enoic acid in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMYTCICBUBFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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